N-(2-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

CYP2C9 inhibition Type II binding heme coordination

Standard pyridinyl quinoline-4-carboxamides often fail as true binding controls due to pyridyl nitrogen positioning. This compound (CAS 954828-05-8) is a validated negative control: its meta-pyridyl (pyridin-3-yl) nitrogen cannot coordinate heme iron, unlike para isomers. - Essential for CYP2C9/3A4 binding modality dissection (UV-Vis confirmed) - Ortho-chloro substitution enables SAR studies on halogen electronic effects - Suitable as reference standard for HPLC-MS assay development

Molecular Formula C21H14ClN3O
Molecular Weight 359.8 g/mol
Cat. No. B11260604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Molecular FormulaC21H14ClN3O
Molecular Weight359.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4Cl
InChIInChI=1S/C21H14ClN3O/c22-17-8-2-4-10-19(17)25-21(26)16-12-20(14-6-5-11-23-13-14)24-18-9-3-1-7-15(16)18/h1-13H,(H,25,26)
InChIKeyGSGSRMKRBYYCNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide Overview


N-(2-Chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (CAS 954828-05-8, molecular formula C₂₁H₁₄ClN₃O, MW 359.8) is a synthetic quinoline-4-carboxamide derivative bearing a 2-chlorophenyl substituent on the carboxamide nitrogen and a pyridin-3-yl group at the quinoline 2-position . Quinoline-4-carboxamides constitute a privileged scaffold in medicinal chemistry with demonstrated activity across multiple therapeutic targets, including cytochrome P450 enzymes, neurokinin receptors, and ion channels [1]. This specific compound has been characterized in peer-reviewed studies focusing on type II binding interactions with CYP2C9 and CYP3A4, where its 2-chlorophenyl and 3-pyridyl substituents confer a distinct binding geometry and affinity profile relative to positional isomers and halogen-substituted analogs [2].

CYP2C9 Binding Mode Discrimination

Meta-pyridyl isomer prevents type II heme coordination, enabling clean type I vs. II mechanistic studies.

CYP3A4 Affinity SAR Probe

2-chlorophenyl substitution provides a defined point in halogen-dependent affinity continuum for SAR libraries.

Ortho-Halogen Selectivity Context

Distinct steric/electronic environment compared to meta- and para-chloro regioisomers; supports regioisomer-focused CYP inhibitor design.

Why This Quinoline-4-Carboxamide Cannot Be Substituted in CYP450 Assays


Quinoline-4-carboxamide analogs with identical core scaffolds but differing halogen position or pyridyl isomerism exhibit profoundly divergent CYP450 binding behaviors. The type II binding mode—where the pyridine nitrogen directly coordinates the heme iron—is exquisitely sensitive to the nitrogen position on the pyridyl ring. Studies demonstrate that the para-pyridyl (pyridin-4-yl) isomer can coordinate the ferric heme iron, whereas the meta (pyridin-3-yl) and ortho isomers cannot [1]. Simultaneously, the halogen substituent on the N-phenyl ring dictates the compound's binding affinity, with the 2-chloro orientation producing a distinct potency profile compared to the 2-fluoro or 4-chloro congeners [2]. Generic interchange between these positional isomers—even when they share an identical molecular formula—compromises both the binding mechanism and the quantitative affinity readout, making them unsuitable as experimental surrogates in CYP450 inhibition studies.

Target compound (this product)

Pyridin-3-yl (meta) – no type II heme coordination; 2-chlorophenyl – specific affinity profile.

Potential substitute

Pyridin-4-yl isomer, 2-fluorophenyl or 4-chlorophenyl analogs.

Pyridyl nitrogen position dictates heme binding mode; halogen substitution can shift CYP3A4 affinity up to 1,200-fold – positional isomers are not interchangeable in CYP450 assay protocols.

Ortho-chloro regioisomer

N-(2-chlorophenyl) substitution creates unique active-site interactions.

Meta- or para-chloro regioisomers

Different steric and electronic environment; class-level binding data may not transfer.

Regioisomer mismatch can alter CYP2C9/3A4 binding readouts; SAR interpretation depends on correct halogen position.

Quantitative Differentiation Evidence


Pyridyl Position Determines CYP2C9 Heme Binding Mode

The ability of quinoline-4-carboxamide analogs to engage in type II binding with CYP2C9—characterized by direct coordination of the pyridine nitrogen to the ferric heme iron—is dictated by the position of the pyridyl nitrogen. Compounds bearing a pyridin-4-yl (para) substituent exhibit direct heme coordination, while compounds bearing a pyridin-3-yl (meta) substituent, such as N-(2-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide, do not [1]. This binary mechanistic distinction—confirmed by UV-visible difference spectroscopy—means that the 2-(pyridin-3-yl) analog operates through a fundamentally different binding mode (non-coordinative, type I or mixed-type) than its 2-(pyridin-4-yl) counterpart [1].

CYP2C9 heme binding
Head-to-head
Meta (product): No type II binding detected
Para isomer: Type II binding confirmed (heme coordination)

Reported binary mechanistic distinction

UV-vis difference spectroscopy; binding mode determines assay readout interpretation.

CYP2C9 inhibition Type II binding heme coordination

CYP3A4 Affinity: Halogen Substitution Effects

In a comprehensive SAR study of pyridinyl quinoline-4-carboxamide analogs tested against CYP3A4, the N-(2-chlorophenyl) substituent conferred a distinct binding affinity profile compared to its 2-fluoro analog [1]. Type II binding affinity varied dramatically across the series—by up to 1,200-fold across all analogs tested—demonstrating that even minor halogen substitutions on the N-phenyl ring produce large, pharmacologically meaningful differences in target engagement [1]. The 2-chlorophenyl derivative occupied a unique position within this affinity spectrum, distinct from the 2-fluorophenyl, 4-chlorophenyl, and unsubstituted phenyl variants [1].

CYP3A4 affinity variation
Class-level
up to 1,200-fold
across halogen-substituted quinoline-4-carboxamide series

Supports CYP3A4 affinity differentiation

2-chlorophenyl occupies a unique point in affinity continuum; exact Ki not individually enumerated.

CYP3A4 inhibition type II binding affinity halogen SAR

Ortho-Chloro Substitution and CYP2C9 Binding Affinity

Structure-activity relationship (SAR) analyses within the quinoline-4-carboxamide series indicate that the position of the chlorine atom on the N-phenyl ring critically influences target engagement. ortho-Substitution (2-chlorophenyl) introduces a steric and electronic environment that differs substantially from meta (3-chlorophenyl) or para (4-chlorophenyl) substitution [1]. Across multiple CYP450 isoforms, ortho-halogen substitution has been associated with enhanced binding affinity relative to the unsubstituted phenyl analog, attributable to both hydrophobic packing and halogen-bonding interactions within the enzyme active site [1]. The 2-chlorophenyl derivative thus offers a differentiated starting point for medicinal chemistry optimization compared to the 3-chloro and 4-chloro regioisomers [1].

Chloro regioisomer SAR
Class-level
Ortho (product): Distinct steric/electronic environment
Meta/para: Different binding profile; class-level affinity shifts

Reported regioisomer SAR context

Ortho-chloro influences active-site complementarity; specific affinity values not individually reported.

CYP2C9 ortho-substitution ligand efficiency halogen bonding

Pyridyl-Quinoline Scaffold Advantage in CYP2C9

The 2-(pyridin-3-yl) substituent on the quinoline-4-carboxamide scaffold provides an additional aromatic ring capable of π-π stacking and hydrogen-bonding interactions within the CYP450 active site. Comparative analysis of CYP2C9 binding data across different quinoline-4-carboxamide subclasses reveals that pyridinyl-substituted analogs achieve nanomolar-range binding affinities (representative analog CHEMBL463577 Ki = 152 nM [1]), whereas simpler quinoline-4-carboxamides lacking the 2-pyridyl group generally exhibit weaker target engagement [2]. The 2-(pyridin-3-yl) group thus serves as a molecular recognition element that enhances binding potency beyond what the quinoline-4-carboxamide core alone provides.

Scaffold contribution
Supporting evidence
Pyridinyl analog: CYP2C9 Ki = 152 nM (CHEMBL463577)
Non-pyridinyl: Generally weaker affinity (class-level trend)

Supports scaffold selection for affinity

Pyridin-3-yl group serves as molecular recognition element; exact fold-difference compound-pair-dependent.

CYP2C9 scaffold comparison pyridyl contribution

Research and Industrial Application Scenarios


CYP2C9 Type I vs Type II Binding Studies

N-(2-Chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide serves as a structurally defined negative control for type II heme coordination in CYP2C9 binding assays. Because its meta-pyridyl (pyridin-3-yl) nitrogen cannot coordinate the ferric heme iron, it provides a clean comparator against the para-pyridyl (pyridin-4-yl) isomer, which does coordinate [1]. This binary distinction, confirmed by UV-visible difference spectroscopy, makes the compound an essential tool for dissecting binding modality in CYP2C9 pharmacological studies.

CYP3A4 SAR Library Construction

As a member of the pyridinyl quinoline-4-carboxamide series, this compound is a key building block for SAR libraries exploring the impact of N-phenyl halogen substitution on CYP3A4 type II binding affinity and metabolic stability. The 2-chlorophenyl substitution occupies a specific point in the affinity continuum, where structural analogs exhibit up to 1,200-fold variation in binding strength [2]. Its inclusion allows systematic probing of ortho-halogen electronic and steric effects.

Ortho-Halogen Probe for CYP450 Inhibitor Design

The ortho-chloro substitution pattern on the N-phenyl ring provides a distinct conformational and electronic profile compared to meta- and para-chloro regioisomers [2]. Structure-based drug design programs targeting CYP450 isoforms can use this compound to evaluate how ortho-halogen positioning influences active-site shape complementarity, halogen bonding, and overall ligand efficiency.

Reference Standard for CYP450 Inhibition Screening

Given its well-defined chemical identity (CAS 954828-05-8, SMILES O=C(Nc1ccccc1Cl)c1cc(-c2cccnc2)nc2ccccc12) and characterized behavior in CYP450 binding assays, this compound is suitable as a reference standard for developing and validating HPLC-MS or fluorescence-based CYP450 inhibition screening methods. Its distinct retention properties and known binding profile support robust assay quality control.

Application
Selection Property
Validation Focus
CYP2C9 type I/II binding mode studies
Pyridyl isomer identity (meta vs. para)
Heme coordination confirmed by UV-vis difference spectroscopy
CYP3A4 SAR library construction
Halogen substitution pattern on N-phenyl ring
Binding affinity differential across analog series
Ortho-halogen probe for CYP inhibitor design
Ortho-chloro steric/electronic profile
Active-site shape complementarity and halogen bonding
Reference standard for CYP450 inhibition screening
Defined chemical identity and retention behavior
Method precision, consistency, and signal differentiation
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